Cas no 72678-95-6 (2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid)

2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Thiazolidinecarboxylic acid, 2-(4-hydroxy-3-methoxyphenyl)-
- AURORA 687
- AKOS BBS-00007548
- 2-(4-HYDROXY-3-METHOXYPHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
- 2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid
- EU-0026913
- EN300-24456
- MS-6810
- AF-399/36407052
- 72678-95-6
- BBL028317
- 2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
- SCHEMBL13236199
- CS-0242086
- AKOS016040277
- (4S)-2-(4-Hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid
- MFCD00171183
- CHEMBL429806
- FH169047
- STL372651
- 2-(4-hydroxy-3-methoxyphenyl)-4-carboxy-1,3-thiazolidine
- SB49426
- AKOS000201217
-
- MDL: MFCD00171183
- インチ: InChI=1S/C11H13NO4S/c1-16-9-4-6(2-3-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)
- InChIKey: JWNFSTNMEBJXKG-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)O
計算された属性
- 精确分子量: 255.05652907Da
- 同位素质量: 255.05652907Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 289
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- XLogP3: -1.2
じっけんとくせい
- Color/Form: No date available
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: No date available
- Boiling Point: 514.5±50.0 °C at 760 mmHg
- フラッシュポイント: 265.0±30.1 °C
- じょうきあつ: 0.0±1.4 mmHg at 25°C
2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24456-0.5g |
2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
72678-95-6 | 95% | 0.5g |
$68.0 | 2024-06-19 | |
Enamine | EN300-24456-5.0g |
2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
72678-95-6 | 95% | 5.0g |
$243.0 | 2024-06-19 | |
1PlusChem | 1P00J0HG-250mg |
2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
72678-95-6 | 95% | 250mg |
$112.00 | 2024-04-21 | |
abcr | AB161210-10g |
2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid; . |
72678-95-6 | 10g |
€325.00 | 2025-02-19 | ||
Enamine | EN300-24456-5g |
2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
72678-95-6 | 95% | 5g |
$243.0 | 2023-09-15 | |
Enamine | EN300-24456-10g |
2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
72678-95-6 | 95% | 10g |
$277.0 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312756-10g |
2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
72678-95-6 | 98% | 10g |
¥3121.00 | 2024-05-02 | |
abcr | AB161210-5g |
2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid; . |
72678-95-6 | 5g |
€290.00 | 2025-02-19 | ||
Aaron | AR00J0PS-500mg |
2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
72678-95-6 | 95% | 500mg |
$119.00 | 2025-02-14 | |
1PlusChem | 1P00J0HG-50mg |
2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
72678-95-6 | 95% | 50mg |
$84.00 | 2024-04-21 |
2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acidに関する追加情報
Introduction to 2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 72678-95-6)
2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, identified by the Chemical Abstracts Service registry number 72678-95-6, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a thiazolidine core appended with a phenolic moiety, which confers unique chemical and biological properties. The presence of both hydroxyl and methoxy substituents on the aromatic ring enhances its potential as a pharmacophore, making it a valuable scaffold for drug discovery and development.
The thiazolidine scaffold is a well-known structural motif in medicinal chemistry, frequently employed in the design of bioactive molecules due to its stability and versatility. The four-membered ring consisting of sulfur, nitrogen, and two carbons provides a rigid framework that can effectively interact with biological targets. In particular, 1,3-thiazolidine derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The carboxylic acid functionality at the 4-position of the thiazolidine ring further expands its chemical reactivity, enabling conjugation with other pharmacophores or functional groups through esterification or amidation.
The aromatic component of 2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is an ortho-substituted phenol derivative, where the hydroxyl group at position 4 and the methoxy group at position 3 introduce both hydrogen bonding potential and electronic modulation. This specific substitution pattern is reminiscent of natural products such as flavonoids, which are known for their broad spectrum of biological activities. The interplay between these functional groups likely contributes to the compound's interactions with enzymes and receptors, making it a promising candidate for further exploration.
Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies to identify novel bioactive compounds. The structural features of 2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid make it an attractive candidate for such studies. For instance, molecular dynamics simulations have suggested that this compound can adopt multiple conformations that may enhance its binding affinity to target proteins. Additionally, quantum mechanical calculations have been used to predict the electronic properties of the aromatic ring, which could be crucial for understanding its biological activity.
In vitro studies have begun to elucidate the potential pharmacological effects of 2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. Preliminary experiments indicate that this compound exhibits inhibitory activity against certain enzymes implicated in inflammation and cancer progression. The hydroxyl and methoxy groups appear to play critical roles in modulating these interactions by participating in hydrogen bonding networks or influencing electronic distributions. Furthermore, the carboxylic acid moiety may serve as a linker for further derivatization, allowing chemists to fine-tune its pharmacological profile.
The synthesis of 2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has been optimized to ensure high yield and purity. Traditional synthetic routes involve condensation reactions between appropriately substituted phenols and thiazolidine precursors under controlled conditions. Advances in green chemistry have also led to the development of more sustainable methods, such as catalytic asymmetric synthesis or solvent-free reactions, which minimize waste generation and energy consumption.
The biological evaluation of this compound has revealed promising results in preclinical models. Notably, its ability to modulate key signaling pathways has raised interest among researchers investigating novel therapeutic strategies for chronic diseases. The combination of structural features derived from natural products with the inherent properties of thiazolidine derivatives positions 2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid as a versatile scaffold for drug development.
Future research directions include exploring derivative libraries based on this core structure to identify more potent analogs with improved pharmacokinetic profiles. Additionally, exploring its potential as an adjuvant in combination therapies could open new avenues for treating complex diseases such as cancer or neurodegenerative disorders. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into clinical applications.
The growing body of evidence supporting the bioactivity of thiazolidine derivatives underscores their significance in modern drug discovery. As computational methods continue to improve and high-throughput screening technologies become more accessible, compounds like 2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid are likely to play an increasingly important role in developing next-generation therapeutics.
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